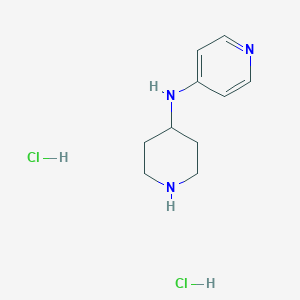

Piperidin-4-il-piridin-4-il-amina dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is a chemical compound with the molecular formula C10H15N3.2HCl. It is a derivative of piperidine and pyridine, two important heterocyclic compounds. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride exhibits several pharmacological properties that make it a candidate for therapeutic development:

- TRPC6 Inhibition : The compound has been identified as a potential inhibitor of the TRPC6 ion channel, which is implicated in various diseases including cystic fibrosis and hypertension. Inhibiting TRPC6 can modulate calcium influx in cells, potentially offering therapeutic benefits in conditions characterized by abnormal calcium signaling .

- CNS Activity : Due to its ability to cross the blood-brain barrier (BBB), this compound is considered for applications in central nervous system (CNS) disorders. Its structure suggests it may interact with neurotransmitter systems, although specific studies are required to elucidate these effects .

Therapeutic Applications

The therapeutic applications of piperidin-4-yl-pyridin-4-yl-amine dihydrochloride are diverse:

Neurological Disorders

Research indicates that compounds similar to piperidin-4-yl-pyridin-4-yl-amine have potential in treating neurological disorders such as:

- Parkinson's Disease : The modulation of ion channels may help alleviate symptoms associated with neurodegeneration.

- Huntington's Disease : Targeting calcium channels could provide neuroprotective effects.

Cardiovascular Diseases

The inhibition of TRPC6 has implications for treating cardiovascular diseases, particularly those related to hypertension and heart failure. By modulating calcium levels in vascular smooth muscle cells, the compound may help regulate blood pressure .

Research Findings and Case Studies

Several studies and patents highlight the efficacy of piperidin derivatives in various applications:

Mecanismo De Acción

Target of Action

The primary target of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride interacts with its target, PKB, in an ATP-competitive manner . The compound provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, affecting its role in growth and survival signaling pathways .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of PKB, which signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The result of the action of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is the inhibition of PKB activity, which modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride typically involves the reaction of piperidine and pyridine derivatives under controlled conditions. One common method involves the reaction of 4-chloropyridine with piperidine in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Análisis De Reacciones Químicas

Types of Reactions: Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted amines .

Comparación Con Compuestos Similares

- 2-(piperidin-4-yl)pyridin-4-amine dihydrochloride

- (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Comparison: Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in drug discovery and development .

Actividad Biológica

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride, also known as N-(piperidin-4-yl)pyridin-2-amine dihydrochloride, is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is C10H17Cl2N3, with a molecular weight of 250.17 g/mol. The compound features a piperidine ring substituted at the 4-position with a pyridine moiety. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biochemical applications.

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the primary biological activities attributed to Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition has been linked to potential therapeutic effects against certain cancers. Studies indicate that compounds targeting CDK4/6 can effectively halt the proliferation of cancer cells, suggesting that Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride may be explored for oncological applications.

Neuropharmacological Potential

Research has also indicated that compounds with similar structural frameworks can modulate neurotransmitter systems, particularly in neuropharmacology. This suggests potential applications in treating neurological disorders, although specific studies on this compound are still limited.

Antiviral Activity

A related class of compounds featuring piperidine moieties has demonstrated significant antiviral activity against HIV. For instance, derivatives designed from piperidinyl structures showed EC50 values in single-digit nanomolar concentrations against wild-type HIV-1, indicating strong antiviral properties. This raises the possibility that Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride might exhibit similar antiviral characteristics .

Structure–Activity Relationship (SAR)

In exploring the structure–activity relationship (SAR) of piperidine derivatives, various modifications have been assessed for enhancing biological activity. For example, substituents on the aromatic rings have been shown to significantly affect inhibitory potency against specific targets such as histone acetyltransferases (HATs). Compounds with optimized substituents exhibited IC50 values ranging from 1.6 to 10 μM against various enzymes, highlighting the importance of structural modifications in developing more potent derivatives .

Comparative Analysis with Related Compounds

To better understand the potential of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride | C12H21Cl2N3 | Enhanced lipophilicity due to dimethyl substitution |

| 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride | C10H16Cl3N3 | Chlorine substituent may alter biological activity |

| 1-(Pyridin-2-yl)piperidin-4-aminedihydrochloride | C10H17Cl2N3 | Positional isomer affecting reactivity and selectivity |

Propiedades

Número CAS |

181258-50-4 |

|---|---|

Fórmula molecular |

C10H15N3 |

Peso molecular |

177.25 g/mol |

Nombre IUPAC |

N-piperidin-4-ylpyridin-4-amine |

InChI |

InChI=1S/C10H15N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2,(H,11,13) |

Clave InChI |

SESXBIFUTWZZOU-UHFFFAOYSA-N |

SMILES |

C1CNCCC1NC2=CC=NC=C2.Cl.Cl |

SMILES canónico |

C1CNCCC1NC2=CC=NC=C2 |

Sinónimos |

PIPERIDIN-4-YL-PYRIDIN-4-YL-AMINE X 2 HCL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.